[1,2,4]Triazolo[1,5-a]pyridin-6-ol [1,2,4]Triazolo[1,5-a]pyridin-6-ol
Brand Name: Vulcanchem
CAS No.: 1394969-56-2
VCID: VC3017734
InChI: InChI=1S/C6H5N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h1-4,10H
SMILES: C1=CC2=NC=NN2C=C1O
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

[1,2,4]Triazolo[1,5-a]pyridin-6-ol

CAS No.: 1394969-56-2

Cat. No.: VC3017734

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

[1,2,4]Triazolo[1,5-a]pyridin-6-ol - 1394969-56-2

Specification

CAS No. 1394969-56-2
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name [1,2,4]triazolo[1,5-a]pyridin-6-ol
Standard InChI InChI=1S/C6H5N3O/c10-5-1-2-6-7-4-8-9(6)3-5/h1-4,10H
Standard InChI Key BKACGNZMGNZVIM-UHFFFAOYSA-N
SMILES C1=CC2=NC=NN2C=C1O
Canonical SMILES C1=CC2=NC=NN2C=C1O

Introduction

# Triazolo[1,5-a]pyridin-6-ol: A Comprehensive Scientific Review

This comprehensive review examines the chemical, biological, and pharmacological properties of Triazolo[1,5-a]pyridin-6-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Research into this compound and its derivatives has expanded significantly in recent years, revealing diverse applications and biological activities. The review consolidates current knowledge while identifying knowledge gaps and future research directions.

Physical and Chemical Properties

The physical and chemical properties of Triazolo[1,5-a]pyridin-6-ol are summarized in Table 1, based on available data from chemical databases and studies.

Table 1: Physical and Chemical Properties of Triazolo[1,5-a]pyridin-6-ol

PropertyValueReference
CAS Number1394969-56-2
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
MDL NumberMFCD22394729
European Community (EC) Number961-688-4
Purity Specification (Commercial)95%
Storage RecommendationSealed in dry condition, Room Temperature

The compound exhibits chemical properties typical of fused heterocyclic systems containing both triazole and pyridine moieties. The hydroxyl group at the 6-position can participate in hydrogen bonding and various chemical reactions, making it a versatile building block for further chemical modifications.

Hazard Classification

According to the Globally Harmonized System (GHS) classification data available for Triazolo[1,5-a]pyridin-6-ol, the compound presents several hazards that should be considered during handling and use:

Table 2: GHS Hazard Classification of Triazolo[1,5-a]pyridin-6-ol

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Synthesis Methods

General Synthetic Approaches

Several synthetic routes have been reported for the preparation of triazolo[1,5-a]pyridine derivatives, including those that can lead to the 6-ol derivative. While specific synthesis information for Triazolo[1,5-a]pyridin-6-ol is limited in the literature, related compounds provide insights into potential synthetic approaches.

One common approach to synthesize the triazolo[1,5-a]pyridine core structure involves the cyclization of 2-aminopyridines using trifluoroacetic anhydride under mild conditions, as reported in a 2005 study. Further functionalization at the 6-position can then be undertaken to introduce the hydroxyl group.

Synthesis of Related Derivatives

The synthesis of related compounds such as 2-amino- triazolo[1,5-a]pyridin-6-ol provides valuable insights. According to patent literature and research publications, one approach involves:

  • Reaction of appropriate 2-aminopyridine derivatives with isothiocyanates to form thiourea intermediates

  • Cyclization using hydroxylamine hydrochloride in the presence of bases like diisopropylethylamine (DIPEA)

  • Subsequent oxidation or direct introduction of a hydroxyl group at the 6-position

A similar approach has been documented for the synthesis of 5-bromo- triazolo[1,5-a]pyridin-2-amine, which could be a precursor for further functionalization to introduce the hydroxyl group at the 6-position .

Structural Variations and Related Compounds

Key Structural Analogs

Several compounds share structural similarities with Triazolo[1,5-a]pyridin-6-ol. The table below summarizes some of these related compounds and highlights their structural differences.

Table 3: Structural Analogs of Triazolo[1,5-a]pyridin-6-ol

CompoundStructural DifferencesCAS NumberReferences
Triazolo[1,5-a]pyridin-7-olHydroxyl group at position 7 instead of 6-
2-Amino- triazolo[1,5-a]pyridin-6-olAdditional amino group at position 21092443-03-2
2-Amino- triazolo[1,5-a]pyridin-6-ol hydrobromideHydrobromide salt of 2-amino derivative1092394-16-5
5-Bromo triazolo[1,5-a]pyridin-2-amineBromo at position 5, amino at position 21010120-55-4

These structural variations can significantly affect the physicochemical properties and biological activities of the compounds, providing opportunities for structure-activity relationship studies .

Position Isomers

The position of the hydroxyl group in the pyridine ring of the triazolo[1,5-a]pyridine system leads to isomers with potentially different biological activities:

1. Triazolo[1,5-a]pyridin-6-ol: Hydroxyl group at position 6
2. Triazolo[1,5-a]pyridin-7-ol: Hydroxyl group at position 7
3. Triazolo[1,5-a]pyridin-8-ol: Hydroxyl group at position 8

The position of the hydroxyl group affects the electronic distribution within the molecule, potentially altering its interactions with biological targets.

Biological Activities and Pharmacological Properties

Enzyme Inhibition Studies

Compounds containing the triazolo[1,5-a]pyridine scaffold have been investigated as inhibitors of various enzymes, which could explain some of their biological activities:

Table 4: Enzyme Inhibition by Triazolo[1,5-a]pyridine Derivatives

Target EnzymeCompound TypeActivity (IC50)Reference
ALK5 (TGF-β type I receptor kinase)4-( triazolo[1,5-a]pyridin-6-yl)imidazoles0.013 μM
p38α MAP kinase4-( triazolo[1,5-a]pyridin-6-yl)imidazoles1240-3370 nM
RORγt triazolo[1,5-a]pyridin-6-yl derivatives41 nM

The presence of the triazolo[1,5-a]pyridine core in these compounds is essential for their biological activity, with modifications at various positions (including the 6-position) affecting potency and selectivity .

Structure-Activity Relationships

Studies on the structure-activity relationships of triazolo[1,5-a]pyridine derivatives provide insights into how modifications at the 6-position (such as the hydroxyl group in Triazolo[1,5-a]pyridin-6-ol) might influence biological activity:

  • The 6-position substitution can significantly impact binding to target proteins

  • Hydroxyl groups often participate in hydrogen bonding with target enzymes

  • The triazolo[1,5-a]pyridine core provides a rigid scaffold that positions substituents for optimal interaction with biological targets

In a study of ALK5 inhibitors, replacing a quinoxalin-6-yl moiety with a triazolo[1,5-a]pyridin-6-yl moiety, combined with other modifications, markedly increased ALK5 inhibitory activity, kinase selectivity, and oral bioavailability .

Research Applications

Medicinal Chemistry Triazolo[1,5-a]pyridin-6-ol and its derivatives have significant applications in medicinal chemistry:

  • As building blocks for the synthesis of more complex bioactive compounds

  • In the development of enzyme inhibitors, particularly for kinases

  • As structural components in the design of anti-inflammatory agents

  • For the creation of antimicrobial compounds

Drug Development

Several drug candidates containing the triazolo[1,5-a]pyridine scaffold are under investigation. One notable example is compound 12b (EW-7197), which contains a triazolo[1,5-a]pyridin-6-yl moiety and exhibits potent ALK5 inhibition with an IC50 value of 0.013 μM in a kinase assay. This compound showed high selectivity for ALK5/ALK4 inhibition when tested against a panel of 320 protein kinases and demonstrated good oral bioavailability (51%) in rats .

Another example is compound 5a, which contains a triazolo[1,5-a]pyridin-6-yl moiety and exhibits potent RORγt inhibitory activity. This compound demonstrated a robust pharmacokinetic profile and significantly inhibited the production of IL-17A in a dose-dependent manner in an IL-18/23-induced cytokine expression mouse model .

Chemical Biology

The unique structure of Triazolo[1,5-a]pyridin-6-ol makes it valuable for chemical biology research:

  • As a probe for studying protein-ligand interactions

  • For investigating structure-activity relationships

  • In the development of chemical tools for biological research

Analytical Methods

Characterization Techniques

Various analytical techniques have been employed to characterize Triazolo[1,5-a]pyridin-6-ol and related compounds:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • X-ray crystallography for structural determination

  • High-Performance Liquid Chromatography (HPLC) for purity analysis

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